molecular formula C12H16N2O B1319826 N-(3-aminophenyl)cyclopentanecarboxamide CAS No. 919800-19-4

N-(3-aminophenyl)cyclopentanecarboxamide

Cat. No.: B1319826
CAS No.: 919800-19-4
M. Wt: 204.27 g/mol
InChI Key: AUAWVGGRDZZBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminophenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of an aminophenyl group attached to a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)cyclopentanecarboxamide typically involves the reaction of 3-nitroaniline with cyclopentanecarboxylic acid chloride. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine. The general reaction conditions include:

    Nitration: 3-nitroaniline is prepared by nitrating aniline using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation: The nitro compound is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as pyridine to form the nitro amide.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of aniline to produce 3-nitroaniline.

    Continuous Acylation: Continuous flow reactors are used for the acylation step to ensure efficient mixing and reaction.

    Catalytic Reduction: Industrial hydrogenation reactors are employed for the reduction step, using palladium on carbon as the catalyst.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-aminophenyl)cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopentanecarboxamide moiety provides structural stability and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)cyclopentanecarboxamide: Similar structure but with the amine group in the para position.

    N-(3-aminophenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(3-aminophenyl)butanamide: Similar structure but with a butanamide moiety instead of a cyclopentanecarboxamide moiety.

Uniqueness

N-(3-aminophenyl)cyclopentanecarboxamide is unique due to the specific positioning of the aminophenyl group and the cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-aminophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAWVGGRDZZBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588277
Record name N-(3-Aminophenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919800-19-4
Record name N-(3-Aminophenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminophenyl)cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminophenyl)cyclopentanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-aminophenyl)cyclopentanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-aminophenyl)cyclopentanecarboxamide
Reactant of Route 5
N-(3-aminophenyl)cyclopentanecarboxamide
Reactant of Route 6
N-(3-aminophenyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.